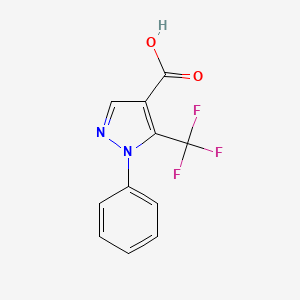

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPJBTIFNUUWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350959 | |

| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-81-7 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS Number: 98534-81-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action within relevant signaling pathways.

Core Compound Data

This compound is a pyrazole derivative characterized by a phenyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The presence of the trifluoromethyl group often enhances the compound's metabolic stability and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98534-81-7 | |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | |

| Molecular Weight | 256.18 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 132-134 °C | [1] |

| Purity | ≥97% |

Synthesis Protocol

The synthesis of this compound can be achieved through a modified Knorr pyrazole synthesis, a reliable method for constructing pyrazole rings.

Experimental Protocol: Synthesis via Knorr Cyclization

This protocol describes the synthesis starting from a suitable β-ketoester and phenylhydrazine.

Materials:

-

Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (or a similar trifluoromethylated β-ketoester)

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for hydrolysis)

-

Distilled Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Condensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

Once the cyclization is complete, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

-

Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester to the carboxylic acid.

-

-

Workup and Isolation:

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic impurities.

-

Dry the product under vacuum to yield this compound.

-

Workflow Diagram:

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. A notable mechanism of action for several pyrazole derivatives is the inhibition of key enzymes in physiological pathways. One such target is Factor Xa, a critical enzyme in the blood coagulation cascade.

Inhibition of Factor Xa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot. It is divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway which ultimately leads to the formation of thrombin and the fibrin clot.[2] Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.

Signaling Pathway Diagram:

Experimental Protocol: Factor Xa Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening for Factor Xa inhibitors using a fluorometric assay.

Materials:

-

Purified human Factor Xa enzyme

-

Factor Xa fluorogenic substrate (e.g., based on AMC, 7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)

-

Test compound (this compound or its derivatives)

-

Positive control inhibitor (e.g., Rivaroxaban)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~350/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Prepare working solutions of Factor Xa enzyme and the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the test compound dilutions or the positive control.

-

Add the Factor Xa enzyme solution to all wells except for the blank.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the Factor Xa substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Experimental Workflow Diagram:

Conclusion

This compound is a valuable building block in the design and synthesis of novel bioactive molecules. Its structural features make it an attractive scaffold for developing potent and selective enzyme inhibitors, particularly in the context of anticoagulant therapy. The provided protocols and pathway diagrams serve as a foundational resource for researchers engaged in the exploration and application of this and related pyrazole compounds in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. This document consolidates available data on its chemical structure, molecular weight, melting point, and other key characteristics. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and development. Additionally, a relevant biological pathway is illustrated to provide context for its potential applications, particularly in drug discovery.

Introduction

This compound (CAS No. 98534-81-7) is a substituted pyrazole carboxylic acid. The presence of a trifluoromethyl group significantly influences its electronic properties, metabolic stability, and overall biological activity.[1][2] This compound serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and fungicides.[1] Furthermore, its structural motif is found in a number of compounds with pharmaceutical applications, notably as anti-inflammatory agents.[1] An understanding of its physicochemical properties is therefore crucial for its effective application in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the following table. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1][3] |

| Molecular Weight | 256.18 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 128-136 °C | [1] |

| Boiling Point | Not experimentally determined. A predicted value for the similar compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is 285.6±40.0 °C at 760 mmHg. | [4] |

| Solubility | General descriptions suggest favorable solubility for chemical synthesis.[1] Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[5] Quantitative data for the title compound is not readily available. | |

| pKa | Not experimentally determined. | |

| LogP (Computed) | 2.3 | [3] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for carboxylic acids and pyrazole derivatives and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, dry sample of the crystalline compound is finely crushed.

-

The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Experimental Workflow for Melting Point Determination

Workflow for determining the melting point of a solid compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the compound between an aqueous and an organic phase.

Methodology:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to ensure thorough mixing and partitioning of the solute between the two phases.

-

The mixture is then centrifuged to achieve complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Biological Context and Potential Mechanism of Action

The structural similarity of this compound to known anti-inflammatory drugs, such as celecoxib, suggests that its biological activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Specifically, many pyrazole-based compounds are selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[6][9]

The inhibition of the COX-2 pathway is a key mechanism for reducing inflammation and pain.[10][11] Pro-inflammatory stimuli lead to the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever.[12][13] By inhibiting COX-2, compounds like celecoxib block the production of these pro-inflammatory prostaglandins.[9]

Simplified COX-2 Signaling Pathway

The COX-2 pathway in inflammation.

Conclusion

This compound is a compound with established importance and significant potential in both agrochemical and pharmaceutical research. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. The likely involvement of this class of compounds in the COX-2 signaling pathway highlights a promising avenue for the development of novel anti-inflammatory therapeutics. Further experimental validation of the computationally predicted properties and a deeper investigation into its biological mechanisms of action are warranted to fully realize its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 98534-81-7 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 3. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. academic.oup.com [academic.oup.com]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical research. Its structure, featuring a phenyl-substituted pyrazole core with a trifluoromethyl group and a carboxylic acid moiety, imparts unique physicochemical properties that are desirable for bioactive molecules.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 98534-81-7 | [1][2] |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1][2] |

| Molecular Weight | 256.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | [1] |

| InChIKey | SMPJBTIFNUUWGQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | [1] |

Structural Analysis of an Analogous Compound

While the crystal structure of the title compound is not publicly available, the crystal structure of the closely related compound, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , provides valuable insights into the likely molecular geometry and intermolecular interactions.

In the crystal structure of this analog, the pyrazole ring is essentially planar. The phenyl ring is twisted with respect to the pyrazole ring, with dihedral angles of 65.3(2)° and 85.6(2)° for the two independent molecules in the asymmetric unit.[3] The molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[3] It is highly probable that this compound exhibits similar dimeric structures in the solid state.

Table 2: Crystallographic Data for the Analogous Compound 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

| Molecular Formula | C₁₁H₈F₃N₃O₂ |

| Molecular Weight | 271.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.757(3) Å |

| b | 10.740(3) Å |

| c | 21.277(6) Å |

| β | 93.716(3)° |

| Volume | 2225(1) ų |

| Z | 8 |

| Data sourced from a crystallographic study on a related compound.[3] |

Proposed Synthesis

A plausible synthetic route to this compound, based on established methods for pyrazole synthesis, is the cyclocondensation of a β-ketoester with phenylhydrazine.

Proposed Experimental Protocol

-

Synthesis of Ethyl 2-(phenylhydrazono)-4,4,4-trifluoro-3-oxobutanoate: Ethyl 4,4,4-trifluoroacetoacetate is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with catalytic acid. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

-

Cyclization to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: The resulting hydrazone is then heated, potentially with a dehydrating agent or in a high-boiling solvent, to induce cyclization to the pyrazole ring system.

-

Hydrolysis to this compound: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like THF or ethanol, followed by acidification.

References

The Ascendant Role of Trifluoromethyl-Substituted Pyrazoles in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrazole scaffold has unlocked a new dimension of biological activity, propelling this heterocyclic motif to the forefront of modern medicinal chemistry and agrochemical research. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule, often leading to enhanced potency, metabolic stability, and target specificity. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

A Spectrum of Biological Activities

Trifluoromethyl-substituted pyrazoles have demonstrated a remarkable range of biological activities, positioning them as privileged structures in the development of novel therapeutic agents and crop protection solutions.

Anti-inflammatory Activity: Targeting COX-2

A significant area of research has focused on the development of trifluoromethyl-substituted pyrazoles as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds can exert potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group often plays a crucial role in fitting into the hydrophobic side pocket of the COX-2 active site, contributing to their selectivity and potency.[1][2]

Antibacterial and Antifungal Properties

The potent antimicrobial activity of trifluoromethyl-substituted pyrazoles has been demonstrated against a range of pathogens, including drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] These compounds have been shown to inhibit bacterial growth with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL.[3] In the realm of mycology, various derivatives have exhibited significant fungicidal activity against phytopathogenic fungi by disrupting the cell membrane of the mycelium.[5]

Anticancer Potential: Tubulin Polymerization Inhibition

Emerging research has highlighted the potential of trifluoromethyl-pyrazole derivatives as anticancer agents. One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division.[6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Agrochemical Applications

Beyond medicine, trifluoromethyl-pyrazoles are integral to the development of modern agrochemicals. Their applications span:

-

Herbicides: These compounds can effectively control a variety of weeds, with some derivatives showing excellent pre- and post-emergence herbicidal effects.[7]

-

Fungicides: The trifluoromethyl-pyrazole scaffold is a common motif in several commercial fungicides, offering protection against a broad spectrum of plant pathogens.[8]

-

Molluscicides: Certain pyrazolone derivatives containing a trifluoromethyl group have shown potent molluscicidal activity, surpassing the efficacy of some current standards.[9] Their mode of action often involves antagonism of GABA-gated chloride ion channels.[10]

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the potency of various trifluoromethyl-substituted pyrazoles, the following tables summarize key quantitative data from the literature.

Table 1: Anti-inflammatory and Anticancer Activity

| Compound Class | Target | Assay | IC50/EC50 | Reference |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 | In vitro COX inhibition assay | 0.46 µM | [11] |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 | In vitro COX inhibition assay | 2.65 µM | [11] |

| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Tubulin Polymerization | In vitro assay | 2.61 µM | [12] |

| Pyrazolo[1,5-a]pyrimidinones | MCF-7 cancer cell line | MTT assay | 4.93 µM | [6] |

| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | HepG-2 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |

| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | HCT-116 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |

| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | MCF-7 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |

Table 2: Antimicrobial Activity

| Compound Class | Organism | MIC | Reference |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | As low as 0.25 µg/mL | [3][4] |

| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA strains | As low as 0.78 µg/mL | [7] |

| Pyrazole-derived anilines | S. aureus | 1.56 - 3.12 µg/mL | [1] |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | G. zeae | 13.1 mg/L (EC50) | [5] |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | B. dothidea | 14.4 mg/L (EC50) | [5] |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. prolifeatum | 13.3 mg/L (EC50) | [5] |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. oxysporum | 21.4 mg/L (EC50) | [5] |

Table 3: Agrochemical Activity

| Compound Class | Target Organism | LC50/EC50 | Reference |

| 5-Trifluoromethyl-phenylpyrazolones | Monacha cartusiana (snail) | 0.58 mg/mL | [9][10] |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | 82% inhibition at 750 g a.i. ha⁻¹ | [8] |

| N-(2,2,2)-Trifluoroethylpyrazole derivatives | Dicotyledonous and monocotyledonous weeds | Good activity at 150 g a.i. ha⁻¹ | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-substituted pyrazoles.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is used to evaluate the efficacy of antifungal compounds against filamentous fungi.[10]

-

Preparation of Fungal Culture:

-

Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.

-

-

Preparation of Test Plates:

-

Prepare PDA medium and amend it with the test compound at various concentrations. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate containing only the solvent should also be prepared.

-

-

Inoculation and Incubation:

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each test and control plate.

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.

-

-

Data Analysis:

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 10 minutes to ensure complete dissolution.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[12]

-

Animal Preparation:

-

Use adult male or female rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Administer the test compound or reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle only.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of trifluoromethyl-substituted pyrazoles stem from their interaction with specific molecular targets. The following diagrams illustrate some of the key signaling pathways involved.

COX-2 Inhibition Pathway

Trifluoromethyl-substituted pyrazoles can act as selective COX-2 inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: COX-2 inhibition pathway.

Tubulin Polymerization Inhibition Pathway

By binding to tubulin, certain trifluoromethyl-pyrazole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.

Caption: Tubulin polymerization inhibition.

GABA-gated Chloride Channel Antagonism

In insects and other invertebrates, some trifluoromethyl-pyrazoles act as non-competitive antagonists of GABA-gated chloride channels, leading to hyperexcitation of the nervous system.

Caption: GABA-gated chloride channel antagonism.

Experimental and Drug Discovery Workflows

The discovery and development of novel trifluoromethyl-substituted pyrazoles follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

General Drug Discovery Workflow

This diagram outlines a typical workflow for the discovery of new bioactive pyrazole derivatives.

Caption: Drug discovery workflow.

Workflow for Antibacterial Screening

This diagram illustrates a more specific workflow for screening trifluoromethyl-pyrazole derivatives for antibacterial activity.

Caption: Antibacterial screening workflow.

Conclusion

The trifluoromethyl-substituted pyrazole scaffold represents a highly versatile and valuable platform in the ongoing quest for novel and effective pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group consistently imparts desirable physicochemical properties, leading to enhanced biological activity across a wide range of targets. The data and protocols presented in this guide underscore the significant potential of this compound class and provide a solid foundation for future research and development endeavors. As our understanding of the intricate structure-activity relationships continues to grow, we can anticipate the emergence of even more potent and selective trifluoromethyl-pyrazole derivatives with profound impacts on human health and agriculture.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]

An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a versatile synthetic intermediate for a wide array of biologically active compounds. The presence of the trifluoromethyl group often enhances metabolic stability and biological efficacy. This technical guide provides a comprehensive overview of the synthesis of the core molecule and its derivatives, their diverse biological activities including anti-inflammatory, antifungal, antibacterial, and anticancer properties, and their underlying mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C5 position, and a carboxylic acid group at the C4 position.

-

IUPAC Name: this compound

-

CAS Number: 98534-81-7

-

Molecular Formula: C₁₁H₇F₃N₂O₂

-

Molecular Weight: 256.18 g/mol

The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with target proteins. The carboxylic acid moiety provides a convenient handle for the synthesis of a wide range of derivatives, most notably amides and esters.

Synthesis of the Core and its Derivatives

Synthesis of this compound

A common synthetic route to the core molecule involves a multi-step process starting from readily available reagents. The following protocol is a representative example compiled from various literature sources.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Dissolve the crude product from Step 1 in ethanol.

-

Add phenylhydrazine hydrochloride (1.1 equivalents) and a base such as sodium bicarbonate (2.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a mineral acid, such as hydrochloric acid, to a pH of 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Synthesis of Carboxamide Derivatives

The most common derivatives of this compound are amides, synthesized via coupling of the carboxylic acid with various amines.

Experimental Protocol: General Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides

-

To a stirred solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carboxamide derivative.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are integral to a multitude of therapeutic agents, showcasing a broad spectrum of biological activities.[1][2][3] This technical guide delves into the seminal discoveries, historical evolution of synthetic methodologies, and the ever-expanding role of pyrazole carboxylic acids in modern drug discovery.

Foundational Discoveries: The Dawn of Pyrazole Chemistry

The journey of pyrazole chemistry began in the late 19th century with two pivotal discoveries that laid the groundwork for over a century of innovation.

The Knorr Pyrazole Synthesis (1883): German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[4][5][6][7] The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[8][9][10] This versatile reaction allows for the formation of a wide array of substituted pyrazoles.[4] A variation of this reaction, the condensation of a β-ketoester with a hydrazine, leads to the formation of a pyrazolone, a class of compounds with significant medicinal applications.[11]

The Pechmann Pyrazole Synthesis (1898): Shortly after Knorr's discovery, Hans von Pechmann reported an alternative route to pyrazoles in 1898.[12][13][14] The Pechmann synthesis utilizes the reaction of acetylenes with diazomethane to construct the pyrazole ring.[12] A significant extension of this method involves the use of diazoacetic esters, which react with acetylenes to yield pyrazole carboxylic acid derivatives directly.[12]

Evolution of Synthetic Methodologies

Building upon the foundational work of Knorr and Pechmann, chemists have developed a diverse arsenal of synthetic methods to access pyrazole carboxylic acids and their derivatives. These methods offer improved yields, regioselectivity, and substrate scope.

Classical Synthetic Routes

| Synthesis Method | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Versatile, widely applicable for substituted pyrazoles. | [4][8][9][10] |

| Pechmann Pyrazole Synthesis | Acetylene, Diazomethane (or Diazoacetic ester) | Direct route to pyrazole carboxylic acid derivatives. | [12][13] |

| From Acetylenic Ketones | Acetylenic Ketone, Hydrazine | Known for over a century, can result in regioisomeric mixtures. | [5] |

| 1,3-Dipolar Cycloaddition | Ethyl Diazoacetate, α-Methylene Carbonyl | A method for the synthesis of pyrazole-5-carboxylates. | [5] |

Modern Synthetic Innovations

Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. "One-pot" synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, have gained prominence.[15][16] For instance, a one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones followed by cyclization with hydrazine.[15][16]

Pyrazole Carboxylic Acids in Drug Discovery: From Bench to Bedside

The rigid, planar structure of the pyrazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design. The addition of a carboxylic acid group provides a crucial handle for modulating physicochemical properties and for forming key interactions with biological targets.[17]

Celecoxib: A Landmark in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of arthritis and pain.[18][19] Its discovery in the early 1990s was a major breakthrough, offering a targeted approach to inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]

The synthesis of Celecoxib typically involves a Knorr-type pyrazole synthesis.[20][21] A key step is the condensation of a substituted 1,3-dicarbonyl compound, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, with 4-hydrazinobenzenesulfonamide hydrochloride.[20]

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[18] By blocking this pathway, Celecoxib reduces inflammation without affecting the protective functions of the constitutively expressed COX-1 enzyme in the gastrointestinal tract.[19]

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Rimonabant: A Tale of a Cannabinoid Receptor Antagonist

Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[22] Although it was later withdrawn from the market due to psychiatric side effects, its discovery highlighted the therapeutic potential of targeting the endocannabinoid system.[22]

The endocannabinoid system plays a crucial role in regulating appetite and energy balance.[23] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate CB1 receptors, which can lead to increased food intake.[22] Rimonabant acts as an inverse agonist or antagonist at the CB1 receptor, blocking the effects of endocannabinoids and thereby reducing appetite.[22]

Caption: Rimonabant's antagonism of the CB1 receptor in the endocannabinoid system.

Experimental Protocols: A Guide to Synthesis

The following sections provide generalized experimental protocols for the synthesis of pyrazole carboxylic acids, based on established methodologies.

General Protocol for Knorr Pyrazole Carboxylic Acid Synthesis

This protocol outlines the synthesis of a pyrazole-3-carboxylic acid derivative from a β-ketoester and a hydrazine.

Materials:

-

β-ketoester (1.0 eq)

-

Hydrazine derivative (1.0 - 1.2 eq)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (e.g., glacial acetic acid, HCl) (catalytic amount)

Procedure:

-

Dissolve the β-ketoester in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the hydrazine derivative to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxylic acid ester.

-

Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Representative Protocol for the Synthesis of a Celecoxib Analogue

This protocol describes the final cyclization step in the synthesis of a Celecoxib-like pyrazole.[19][20]

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

-

4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq)

-

Solvent (e.g., ethanol)

-

Acid catalyst (e.g., concentrated HCl) (catalytic amount)

Procedure:

-

Suspend 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure Celecoxib analogue.

The Future of Pyrazole Carboxylic Acids in Research and Development

The versatility of the pyrazole carboxylic acid scaffold ensures its continued importance in drug discovery.[1][2][3] Current research is focused on exploring novel derivatives with enhanced potency and selectivity against a wide range of therapeutic targets, including kinases, proteases, and protein-protein interactions.[24][25][26][27] The development of innovative synthetic methodologies will further facilitate the exploration of this privileged chemical space, paving the way for the next generation of pyrazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Pechmann Pyrazole Synthesis [drugfuture.com]

- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 14. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 15. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. ClinPGx [clinpgx.org]

- 19. benchchem.com [benchchem.com]

- 20. zenodo.org [zenodo.org]

- 21. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 22. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 23. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]

- 24. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the agrochemical and pharmaceutical industries.[1] Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document outlines the core physicochemical properties of the molecule, establishes a theoretical framework for its solubility, presents a detailed protocol for empirical solubility determination via the gold-standard shake-flask method, and discusses the expected solubility trends across a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the development and handling of this compound.

Introduction and Molecular Overview

This compound (CAS 98534-81-7) is a heterocyclic compound featuring a pyrazole core. The strategic placement of a phenyl group, a highly stable trifluoromethyl group, and a carboxylic acid moiety confers unique chemical properties that are leveraged in the synthesis of herbicides, fungicides, and novel therapeutic agents.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and biological efficacy.[1]

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active is a fundamental property that governs its behavior throughout the development lifecycle. From synthesis and purification to formulation and bioavailability, solubility data informs critical decisions. This guide provides the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this compound in relevant organic media.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural features. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 256.18 g/mol | --INVALID-LINK--[2] |

| Melting Point | 128-136 °C | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| XLogP3 (Predicted) | 2.3 | --INVALID-LINK--[2] |

| pKa (Predicted) | ~2-3 | Predicted based on structure |

Causality Behind Structural Influences:

-

Carboxylic Acid Group (-COOH): This is the primary driver of polarity and hydrogen bonding. It can act as a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This functionality predicts good solubility in polar, hydrogen-bonding solvents (e.g., alcohols, acetone). In non-polar solvents, carboxylic acids can form hydrogen-bonded dimers, which can influence solubility behavior.

-

Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring contributes to van der Waals forces and potential π-π stacking interactions. It enhances solubility in aromatic solvents (e.g., toluene) and other nonpolar to moderately polar solvents.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. While it increases lipophilicity (favoring solubility in nonpolar solvents), its electronegativity can also participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.

-

Predicted logP: The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound will have balanced solubility between organic and aqueous phases, but will generally favor organic solvents over water.[2]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, the Equilibrium Shake-Flask Method is the most widely accepted technique for determining thermodynamic (or equilibrium) solubility.[3][4] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

3.1. Workflow for Equilibrium Solubility Determination

The following diagram outlines the key stages of the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility method.

3.2. Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25°C.

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a glass vial. An amount that is roughly 2-3 times the expected solubility is sufficient to ensure undissolved solid remains at equilibrium. For a novel compound, start by adding ~50-100 mg to 5 mL of solvent.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C).

-

Agitate the vials at a moderate speed for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds or viscous solvents.

-

After the agitation period, remove the vials and let them stand at the same constant temperature for at least 2-4 hours to allow the excess solid to sediment.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial.[5] This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is required for accurate back-calculation.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same diluent at known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

-

Expected Solubility Profile and Data Interpretation

While extensive empirical data for this specific molecule is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principles of "like dissolves like." The relationship between solvent properties and the compound's functional groups is key to this prediction.

4.1. Logical Framework for Solubility Prediction

Caption: Relationship between molecular features and solvent interactions.

4.2. Exemplary Solubility Data Table

The following table presents hypothetical yet chemically reasoned solubility data to illustrate how results should be presented and interpreted.

| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) | Rationale for Expected Solubility |

| Heptane | Nonpolar Aliphatic | 0.1 | < 1 | Dominated by nonpolar interactions; poor affinity for the polar -COOH group. |

| Toluene | Nonpolar Aromatic | 2.4 | 10 - 30 | Favorable π-π interactions between toluene and the phenyl ring enhance solubility compared to heptane. |

| Dichloromethane | Polar Aprotic | 3.1 | 30 - 70 | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 100 | Strong hydrogen bond acceptor (ester carbonyl) interacts well with the -COOH donor. Moderate polarity accommodates the whole molecule. |

| Acetone | Polar Aprotic | 5.1 | > 150 | Strong hydrogen bond acceptor (ketone carbonyl) and high polarity effectively solvate the -COOH group. |

| Ethanol | Polar Protic | 4.3 | > 150 | Acts as both a hydrogen bond donor and acceptor, creating a strong solvation shell around the -COOH group. |

| Methanol | Polar Protic | 5.1 | > 200 | Similar to ethanol but with higher polarity, leading to potentially the highest solubility among common solvents. |

Discussion of Trends:

-

High Solubility: The compound is expected to be highly soluble in polar solvents, particularly those that can effectively participate in hydrogen bonding, such as methanol, ethanol, and acetone. The ability of these solvents to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state and solvate the polar -COOH group is the primary driver.

-

Moderate Solubility: Solvents like dichloromethane and toluene are expected to be moderate solvents. Toluene's aromatic character provides favorable interactions with the phenyl ring, while dichloromethane's dipole moment can interact with the polar functionalities of the molecule.

-

Low Solubility: Nonpolar aliphatic solvents like heptane are predicted to be poor solvents. There is a significant mismatch in polarity; the energy required to break the crystal lattice and hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with the solvent.

Conclusion

The solubility of this compound is a complex interplay of its polar carboxylic acid head and its less polar pyrazole-phenyl-trifluoromethyl body. A clear understanding of its solubility profile is paramount for its effective use in research and development. This guide establishes that the compound's solubility is highest in polar protic and aprotic solvents and lowest in nonpolar aliphatic solvents. For any development work, it is imperative that the exemplary data presented here be superseded by rigorous empirical testing using the detailed shake-flask protocol provided. Such data will empower scientists to make informed decisions, leading to more efficient and robust chemical processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Potential Therapeutic Targets of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Key Therapeutic Target Classes

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of biological targets, which can be broadly categorized as follows:

-

Protein Kinases: A major focus of pyrazole-based drug discovery has been the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[2][3]

-

Enzymes in Inflammation: Pyrazole compounds, most notably the COX-2 inhibitors, have a well-established role in targeting enzymes that mediate inflammatory responses.[4][5]

-

Neurodegenerative Disease-Associated Enzymes: Emerging research has highlighted the potential of pyrazole derivatives in targeting enzymes implicated in the pathology of neurodegenerative disorders.[6][7]

-

Topoisomerases: Certain pyrazole analogs have been identified as inhibitors of topoisomerases, enzymes essential for DNA replication and repair, making them potential anticancer and antibacterial agents.[8][9]

-

Microbial Enzymes: The pyrazole scaffold has been explored for the development of novel antimicrobial agents that target essential enzymes in bacteria and fungi.[10][11]

Quantitative Data on Pyrazole Compound Activity

The following tables summarize the inhibitory activities of representative pyrazole compounds against various therapeutic targets.

Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

| Pyrazole Benzothiazole Hybrids (e.g., Compound 25) | VEGFR-2 | 3.17 - 6.77 µM | [8] |

| Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 30) | CDK2/cyclin A2 | 60% inhibition at 10 µM | [8] |

| Pyrazole Derivative (Compound 36) | CDK2 | 0.199 µM | [8] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3 Kinase | 0.25 µM | [8] |

| Pyrazole Derivative (Compound 49) | EGFR Tyrosine Kinase | 0.26 µM | [12] |

| Pyrazole Derivative (Compound 49) | HER-2 Tyrosine Kinase | 0.20 µM | [12] |

| Pyrazole Derivative (Compound 44) | BCR-Abl Kinase | 14.2 nM | [12] |

| Pyrazole-based Derivative (Compound 42) | BRAF | 0.12 µM (WM266.4 cells) | [13] |

| Pyrazole Derivative (C5) | EGFR | 0.07 µM | [14] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 µM (Ki) | [15] |

Table 2: Inhibition of Inflammatory and Neurodegenerative Enzymes by Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| Pyrazolo[4,3-c]pyridine Derivatives | COX-2 | - | [8] |

| Thiazolidindione-Pyrazole Hybrids | COX-2 | - | [4] |

| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13) | Acetylcholinesterase (AChE) | 23.47 ± 1.17 nM | [6] |

| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) | Acetylcholinesterase (AChE) | 0.040 µM | [6] |

| Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 µM | [5] |

| Benzotiophenyl Pyrazole Analog (44) | COX-2 | 0.01 µM | [16] |

| Benzotiophenyl Pyrazole Analog (44) | 5-LOX | 1.78 µM | [16] |

| Thymol-Pyrazole Hybrid (8b) | COX-2 | 0.043 µM | [17] |

Table 3: Antimicrobial and Other Activities of Pyrazole Derivatives

| Compound/Derivative Class | Target/Organism | Activity (MIC/IC50) | Reference |

| Pyrazole Derivative (Compound 11c) | p53-MDM2 Interaction | 29.22 µM (FP-IC50) | [18] |

| Tetrahydroindazole Analog (Compound 1) | Bacterial Topoisomerase II | - | [9] |

| Thiazolo-pyrazole Derivative (e.g., 17) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 µg/mL (MIC) | [10] |

| Imidazo-pyridine Substituted Pyrazole (Compound 18) | Gram-negative bacteria | <1 µg/mL (MBC) | [10] |

| Fused-pyrazole Derivative (48) | Undecaprenyl Pyrophosphate Synthase (UppS) | 0.05 µM | [10] |

| Pyrazole-clubbed Pyrimidine (Compound 5c) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 521 µM (MIC) | [19] |

| 2-Thiazolyl Pyrazole Analog (7a) | N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | 22.4 µM | [20] |

| Indazole Derivative (Compound 9) | Staphylococcus and Enterococcus genera | 4 µg/mL (MIC) | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by a test compound.[10]

Materials:

-

Recombinant Kinase (e.g., CDK2/cyclin A2, VEGFR-2)

-

Kinase-specific substrate (e.g., histone H1 for CDK2)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

Test Pyrazole Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][22]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test Pyrazole Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the test pyrazole compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

Remove the medium and add 100 µL of fresh medium and 28 µL of MTT solution (2 mg/mL) to each well.

-

Incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the inhibition of COX-1 and COX-2 enzymes by monitoring the generation of Prostaglandin G2, an intermediate product.[21]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Test Pyrazole Compounds (dissolved in DMSO)

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plates (black, flat-bottom)

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

To each well, add COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the respective wells.

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding Arachidonic Acid to each well.

-

Immediately measure the fluorescence kinetically for 5-10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Spectrophotometric)

This assay is based on the measurement of the rate of formation of thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[23]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test Pyrazole Compounds (dissolved in DMSO)

-

Donepezil or Tacrine (positive control)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the test compound solution, and the AChE enzyme solution.

-

Incubate for 15 minutes at 37°C.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of AChE activity for each concentration of the test compound.

-